5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Beschreibung
Evolution of Thieno[2,3-d]Pyrimidine Scaffold as a Pharmacophore
Thieno[2,3-d]pyrimidines are bioisosteres of adenine, mimicking the purine base’s hydrogen-bonding and aromatic stacking capabilities while offering superior metabolic stability. The scaffold’s planar structure allows for interactions with diverse biological targets, including kinases, enzymes, and receptors. Early studies highlighted its role as a kinase inhibitor, with modifications at positions 2, 3, 5, and 6 enabling fine-tuning of selectivity and potency. For instance, substitution at position 3 with aryl groups enhances binding to hydrophobic pockets in target proteins, as demonstrated in VEGFR-2 and PI3K inhibitors.
Historical Development of 3-Substituted Thieno[2,3-d]Pyrimidin-4-Ones
The synthesis of 3-substituted derivatives began in the 1970s with the cyclization of thienylthioureas in acidic media. These early efforts yielded analogs with notable analgesic and anti-inflammatory activities, though their therapeutic potential was limited by poor bioavailability. Advances in synthetic chemistry, such as the introduction of Suzuki-Miyaura coupling and regioselective functionalization, later enabled the creation of complex 3-aryl and 3-heteroaryl derivatives. A pivotal breakthrough came with the discovery that 3-substituted thieno[2,3-d]pyrimidin-4-ones exhibit enhanced solubility and target engagement compared to their unsubstituted counterparts.
Emergence and Significance of 5-Ethyl-6-Methyl-2-Sulfanyl Derivatives
The incorporation of 5-ethyl and 6-methyl groups addresses key challenges in drug design:
- Steric Optimization : The ethyl group at position 5 minimizes off-target interactions by occupying specific subpockets in kinase domains.
- Metabolic Stability : Methylation at position 6 reduces oxidative degradation, as evidenced by improved half-lives in hepatic microsomal assays.
- Electrophilic Reactivity : The 2-sulfanyl moiety facilitates covalent binding to cysteine residues in target proteins, enhancing inhibitory potency.
For example, 3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl derivatives demonstrated nanomolar IC~50~ values against PI3K isoforms, underscoring the pharmacophoric importance of these substitutions.
Research Objectives in the Investigation of 3-(4-Methoxyphenyl) Substituted Analogs
The introduction of a 4-methoxyphenyl group at position 3 aims to:
- Enhance Aqueous Solubility : The methoxy group’s polarity improves solubility, addressing a common limitation of aryl-substituted thienopyrimidines.
- Modulate Electronic Effects : Electron-donating methoxy groups alter the scaffold’s electron density, potentially improving binding to tyrosine kinases.
- Expand Structure-Activity Relationship (SAR) Profiles : Comparative studies with 3-(3,4-dimethylphenyl) and 3-(4-chlorophenyl) analogs will clarify the role of substituent electronics in target selectivity.
Table 1: Key Thieno[2,3-d]Pyrimidin-4-One Derivatives and Their Biological Activities
Eigenschaften
IUPAC Name |
5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-12-9(2)22-14-13(12)15(19)18(16(21)17-14)10-5-7-11(20-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDUJPDXRVMINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thienopyrimidinone class. Its molecular formula is C₁₆H₁₆N₂O₂S₂, with a molecular weight of approximately 332.4 g/mol. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds within the thienopyrimidinone class exhibit significant antibacterial and antimycobacterial activities. In vitro studies have demonstrated that various derivatives, including those similar to 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, show efficacy against a range of microbial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against Gram-positive and Gram-negative bacteria, as well as mycobacteria. Compounds with similar structures have shown MIC values indicating strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Emerging studies suggest that thienopyrimidinones can also exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of specific cellular pathways involved in cancer cell proliferation. For example, compounds from this class have been investigated for their ability to induce apoptosis in cancer cells through various signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be influenced by its structural features:
- Substituents : The presence of the 4-methoxyphenyl group is crucial for enhancing antimicrobial activity.
- Thieno[2,3-d]pyrimidinone Core : This core structure is essential for the biological activity observed in related compounds.
- Sulfur Atom : The sulfanyl group contributes to the overall reactivity and interaction with biological targets.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thienopyrimidinone derivatives, including those structurally related to 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. The results indicated that compounds with specific substitutions exhibited potent activity against multiple strains of bacteria and mycobacteria. The most effective compounds had MIC values below 100 µg/mL against Mycobacterium tuberculosis .
Evaluation of Cytotoxic Effects
Another investigation focused on the cytotoxic effects of thienopyrimidinone derivatives on cancer cell lines. The study demonstrated that certain derivatives caused significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
Key structural variations among analogs are summarized in Table 1.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]Pyrimidin-4-One Derivatives
*Calculated molecular weight based on formula C₁₆H₁₆N₂O₂S₂.
Key Observations:
Morpholino substituents (as in ) introduce polarity, which may improve aqueous solubility but reduce membrane permeability.
Position 5 Substituents :
- Ethyl (target compound) vs. phenyl (): Ethyl groups reduce steric hindrance, possibly improving binding to hydrophobic enzyme pockets.
Position 2 Functional Groups :
- Thiol (-SH) in the target compound vs. sulfanylidene (S=S) in : The thiol group offers reactivity for covalent binding to biological targets (e.g., TRPA1 receptors), while sulfanylidene may stabilize tautomeric forms .
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group increases logP compared to hydroxylated analogs (e.g., ), suggesting better lipid solubility but lower aqueous solubility.
- Melting Points : Methyl and ethyl substituents (e.g., in ) typically lower melting points compared to nitro or chloro derivatives (e.g., ), aiding in formulation.
Q & A
Q. What experimental methods are recommended for structural characterization of this thienopyrimidinone derivative?
To confirm the molecular structure and purity:
- X-ray crystallography : Use programs like SHELXL for refinement of crystal structures, particularly for resolving complex heterocyclic systems .
- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to verify substituent positions and confirm the presence of functional groups (e.g., 4-methoxyphenyl, ethyl, and sulfanyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- Infrared Spectroscopy (IR) : Identify key vibrational modes (e.g., C=O, C-S).
Q. How can synthetic routes for this compound be optimized for yield and reproducibility?
Key steps include:
- Cyclocondensation : React thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol/acetic acid .
- Suzuki-Miyaura Coupling : Introduce the 4-methoxyphenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Thiolation : Use Lawesson’s reagent or H₂S gas to install the 2-sulfanyl group .
Q. Critical Parameters :
- Temperature control (±2°C) during cyclocondensation.
- Strict anhydrous conditions for Pd-catalyzed couplings.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectral techniques are most effective for detecting degradation products or impurities?
- HPLC-MS : Monitor hydrolytic or oxidative degradation under stressed conditions (e.g., acidic/basic/thermal) .
- Thin-Layer Chromatography (TLC) : Rapid screening for byproducts using iodine vapor or UV visualization.
- DSC/TGA : Assess thermal stability and identify decomposition events .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Methodology :
- Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases, enzymes) .
- In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
- Modification of Substituents : Synthesize analogs (e.g., replace 4-methoxyphenyl with halogenated aryl groups) to evaluate pharmacophore contributions .
Q. Example SAR Findings :
| Analog Modification | Biological Activity (IC₅₀) |
|---|---|
| 4-Methoxyphenyl | 12.5 µM (Kinase X inhibition) |
| 4-Fluorophenyl | 8.7 µM |
| 4-Nitrophenyl | >50 µM (loss of activity) |
Q. How can crystallographic data resolve contradictions in reported unit cell parameters?
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Hydrolysis Studies : Expose the compound to pH 3–10 buffers at 37°C, followed by HPLC-MS analysis .
- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight exposure in aqueous solutions .
- Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How does polymorphism affect the compound’s physicochemical properties?
Q. What strategies mitigate contradictions in biological activity data across studies?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Dose-Response Validation : Perform triplicate experiments with positive/negative controls.
- Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting datasets .
Q. How can metabolite identification be prioritized in pharmacokinetic studies?
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways.
- Computational Prediction : Use software like Meteor (Lhasa Ltd.) to forecast Phase I/II metabolites .
Q. What computational methods validate the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Au nanoparticles) .
- Kinetic Modeling : Fit experimental rate data to Arrhenius or Eyring equations.
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